Azithromycin N-oxide is a degradation product of Azithromycin. It can be used as a reference standard.
Azithromycin N-Oxide
CAS No.: 90503-06-3
Cat. No.: VC0193674
Molecular Formula: C38H72N2O13
Molecular Weight: 764.98
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90503-06-3 |
|---|---|
| Molecular Formula | C38H72N2O13 |
| Molecular Weight | 764.98 |
| IUPAC Name | (2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide |
| Standard InChI | InChI=1S/C38H72N2O13/c1-15-27-38(10,46)31(42)24(6)39(11)19-20(2)17-36(8,45)33(53-35-29(41)26(40(12,13)47)16-21(3)49-35)22(4)30(23(5)34(44)51-27)52-28-18-37(9,48-14)32(43)25(7)50-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |
| SMILES | CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)C)O)(C)O |
| Appearance | White Solid |
| Melting Point | 172-174°C |
Introduction
Chemical Properties and Structure
Chemical Identification
Azithromycin N-Oxide possesses distinct chemical properties that enable its identification and characterization. The compound is registered with CAS number 90503-06-3, which serves as its unique chemical identifier in scientific databases and regulatory documentation . Its molecular formula is C38H72N2O13, representing a complex macrolide structure with multiple functional groups . The molecular weight of Azithromycin N-Oxide is approximately 764.98 g/mol, slightly higher than that of its parent compound due to the additional oxygen atom in the N-oxide group .
Physical Properties
The physical characteristics of Azithromycin N-Oxide have been documented through various analytical studies. The compound exhibits limited solubility in common organic solvents, being only slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol . This solubility profile affects its behavior during extraction and analytical procedures. The predicted pKa value for Azithromycin N-Oxide is 12.51±0.60, indicating its behavior as a weak base in solution . This property has implications for its chromatographic behavior and analytical detection methods.
Structural Features
Structurally, Azithromycin N-Oxide retains the core 15-membered macrolide ring structure of azithromycin but features an N-oxide functional group at the tertiary amine position. The full IUPAC name reflects this complex structure: (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadecan-11-yl)oxy)-3-hydroxy-N,N,6-trimethyltetrahydro-2H-pyran-4-amine oxide . The FDA has assigned it the UNII (Unique Ingredient Identifier) 6X0XI0CU3R for regulatory tracking purposes .
Nomenclature and Classification
Synonyms and Alternative Names
Azithromycin N-Oxide is known by several alternative names in scientific literature and regulatory documents, reflecting its importance in pharmaceutical quality control. These synonyms include:
-
Azithromycin 3-N-Oxide
-
Azithromycin 3'-N-Oxide
-
Azithromycin Impurity V
-
USP Azithromycin N-Oxide
-
Azithromycin EP Impurity L
-
Azithromycin Impurity L (BP)
-
1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethyloxidoamino)-β-D-xylo-hexopyranosyl]oxy]-, (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-
This diversity of names reflects both its chemical structure and its classification in different pharmacopoeias and regulatory frameworks.
Regulatory Classification
In pharmaceutical quality control systems, Azithromycin N-Oxide holds significant regulatory importance. The European Pharmacopoeia designates it as "Azithromycin Impurity L," while the United States Pharmacopeia identifies it as "Azithromycin N-Oxide (impurity L)" . These formal recognitions establish specifications for its identification and quantification in pharmaceutical preparations of azithromycin, ensuring consistent quality control across different manufacturing processes.
Synthesis and Formation
Oxidation Pathways
Azithromycin N-Oxide is primarily formed through oxidation of azithromycin, targeting the tertiary amine group in the molecule. This oxidation process can occur during synthesis, manufacturing, or storage of azithromycin under certain conditions. The synthetic method involves using azithromycin as the raw material under specific solvent conditions, temperature parameters, and reaction times with appropriate oxidizing agents . The controlled oxidation of azithromycin allows for the selective formation of the N-oxide derivative while minimizing other potential degradation pathways.
Production Considerations
Analytical Applications
Reference Standard Usage
Pharmaceutical Significance
Structure-Activity Considerations
Structural Relationship
Azithromycin N-Oxide is structurally related to azithromycin, which belongs to the azalide subclass of macrolide antibiotics. The parent compound azithromycin contains a 15-membered ring with a methyl-substituted nitrogen, differing from other macrolides . Azithromycin N-Oxide maintains this core structure but features an oxidized nitrogen group, modifying its chemical behavior and potentially its biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume